2-Phenyl-2-(1-piperidinyl)propane

Description

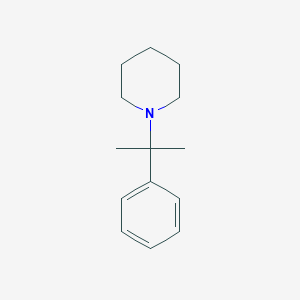

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpropan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGQLWAZQOQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276877 | |

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92321-29-4 | |

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-methyl-1-phenylethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-methyl-1-phenylethyl)piperidine is a tertiary amine belonging to the piperidine class of compounds. Its structure, featuring a bulky α,α-disubstituted phenylethyl group attached to the piperidine nitrogen, confers specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination and an exploration of the compound's known biological interactions.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(1-methyl-1-phenylethyl)piperidine |

| CAS Number | 92321-29-4 |

| Chemical Formula | C₁₄H₂₁N |

| Molecular Weight | 203.32 g/mol |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)N2CCCCC2 |

| InChI Key | HORGQLWAZQOQNU-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 1-(1-methyl-1-phenylethyl)piperidine are summarized in the table below. These parameters are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Boiling Point | 271.1 °C at 760 mmHg | [1] |

| Density | 0.969 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform | [1] |

| pKa (Predicted) | ~9.0 (Basic) | N/A |

| logP (Predicted) | ~3.5 | N/A |

Note: Predicted values for pKa and logP are based on the analysis of structurally similar piperidine derivatives and computational models. Experimental determination is recommended for precise values.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-(1-methyl-1-phenylethyl)piperidine and the experimental determination of its key physicochemical properties.

Synthesis of 1-(1-methyl-1-phenylethyl)piperidine

A plausible synthetic route for 1-(1-methyl-1-phenylethyl)piperidine involves the reductive amination of a suitable ketone with piperidine.

Reaction Scheme:

Caption: Reductive amination for the synthesis of the target compound.

Materials:

-

1-Phenylpropan-2-one

-

Piperidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 1-phenylpropan-2-one (1 equivalent) and piperidine (1.2 equivalents) in dichloroethane, add acetic acid (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 1-(1-methyl-1-phenylethyl)piperidine.

Determination of Physicochemical Properties

The boiling point can be determined using a standard distillation apparatus under atmospheric pressure. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

The density can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass/volume.

Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent (water, ethanol, ether, chloroform) and observing for dissolution at room temperature with agitation.

The pKa can be determined by titrating a solution of the compound in a suitable solvent (e.g., a water/ethanol mixture) with a standardized solution of a strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Caption: Workflow for experimental pKa determination.

The octanol-water partition coefficient (logP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC). A calibration curve is generated using a series of standards with known logP values. The retention time of the target compound is then used to interpolate its logP value from the calibration curve.

Biological Activity: Cytochrome P450 2B6 Inactivation

1-(1-methyl-1-phenylethyl)piperidine has been identified as a mechanism-based inactivator of human cytochrome P450 2B6 (CYP2B6).[1] This time-dependent inhibition is a critical consideration in drug development, as it can lead to significant drug-drug interactions.

The proposed mechanism involves the metabolic activation of the compound by CYP2B6 to a reactive intermediate, which then covalently binds to the enzyme, leading to its irreversible inactivation.

References

A Technical Guide to the Solubility and Stability of 2-Phenyl-2-(1-piperidinyl)propane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 2-Phenyl-2-(1-piperidinyl)propane (PPP), a selective inhibitor of human Cytochrome P450 2B6 (CYP2B6).[1][2] The information herein is compiled from available technical data sheets and scientific literature to guide its use in research and development.

Compound Overview

This compound, also known as 1-(α,α-dimethylbenzyl)-piperidine, is an analog of phencyclidine.[3] It functions as a mechanism-based inactivator of CYP2B6, an important enzyme in drug metabolism.[3][4][5] Its utility as a selective chemical tool for in vitro metabolic studies necessitates a clear understanding of its solubility and stability.[1]

Compound Details:

Solubility Profile

The solubility of a compound is critical for designing in vitro assays, formulation development, and pharmacokinetic studies. Below is the summarized quantitative solubility data for this compound in various common laboratory solvents.

Table 1: Quantitative Solubility Data

| Solvent | Concentration |

|---|---|

| Dimethylformamide (DMF) | 30 mg/mL[3] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL[3] |

| Ethanol | 30 mg/mL[3] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |

Stability Profile

Understanding the stability of a research compound is essential for ensuring the integrity of experimental results and for determining appropriate storage and handling conditions.

Long-Term Storage Stability: The solid compound is stable for at least two years when stored at -20°C.[3]

Stock Solution Stability: For stock solutions, recommended storage conditions are at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.[6] It is advised to prepare aliquots of the solution to avoid degradation from repeated freeze-thaw cycles.[6]

Metabolic Stability: It has been noted that this compound is unstable in the presence of human liver microsomes, even without the addition of NADPH, which is a cofactor for many metabolic reactions.[1] This suggests a potential for non-enzymatic degradation or interaction with microsomal components.

Experimental Protocols

While the specific protocols used to generate the data above are not publicly detailed, this section outlines standardized methodologies that are typically employed for determining the solubility and stability of small molecule compounds in a drug discovery setting.

Protocol 4.1: Kinetic Solubility Determination via Nephelometry

This method assesses the solubility of a compound in an aqueous buffer by measuring the turbidity that forms as the compound precipitates from a DMSO stock solution.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing a phosphate-buffered saline (PBS, pH 7.4).

-

Incubation and Measurement: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Analysis: Measure the turbidity (light scattering) of each well using a nephelometer. The solubility limit is defined as the highest concentration that does not produce a significant increase in turbidity compared to the buffer-only control.

Protocol 4.2: Forced Degradation Study for Stability Assessment

Forced degradation (stress testing) is used to identify the likely degradation products and establish the intrinsic stability of a molecule under various conditions.

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to a set of accelerated degradation conditions in parallel:

-

Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24-48 hours.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24-48 hours.

-

Photostability: Expose the solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

Thermal Stress: Incubate the solution at a high temperature (e.g., 70°C).

-

-

Time Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each stress condition, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent compound from all major degradation products.

-

Data Interpretation: Calculate the percentage of the parent compound remaining and identify the structures of major degradants using mass spectrometry.

Visualizations: Logical and Experimental Workflows

Diagram 1: Metabolic Pathway Inhibition

The primary mechanism of action for this compound is the inactivation of the CYP2B6 enzyme. This diagram illustrates its role in blocking the metabolic conversion of a substrate.

Caption: Inhibition of CYP2B6 by this compound.

Diagram 2: Forced Degradation Experimental Workflow

This diagram outlines the logical flow of a forced degradation study as described in Protocol 4.2.

Caption: Workflow for a forced degradation (stress testing) study.

References

- 1. A comparison of this compound (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of C14H21N Isomers: DEET and 4-Methylamphetamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for two isomers of the molecular formula C14H21N: N,N-diethyl-m-toluamide (DEET), a widely used insect repellent, and 4-methylamphetamine (4-MA), a stimulant of the amphetamine class. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical transformations and workflows.

Synthesis and Purification of N,N-Diethyl-m-toluamide (DEET)

DEET is a highly effective and commonly used insect repellent. Its synthesis is a staple in many organic chemistry curricula and industrial processes, primarily involving the amidation of m-toluic acid with diethylamine. The primary challenge in this synthesis is the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Synthesis Methodologies

Several methods exist for the synthesis of DEET, with the most common strategies involving the conversion of m-toluic acid into a more reactive acyl chloride intermediate. Alternative one-pot procedures utilizing coupling reagents have also been developed to improve efficiency and reduce hazardous byproducts.

Method 1: Acyl Chloride Formation using Thionyl Chloride or Oxalyl Chloride

This classic and robust two-step method first involves the conversion of m-toluic acid to m-toluoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with diethylamine to form DEET.

-

Step 1: Formation of m-toluoyl chloride * m-Toluic acid is reacted with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride, to produce m-toluoyl chloride. The reaction typically requires heating or refluxing.[1]

-

Step 2: Amidation The crude m-toluoyl chloride is then added to a solution of diethylamine, often in the presence of a base such as sodium hydroxide or an excess of diethylamine to neutralize the hydrochloric acid byproduct.[1]

Method 2: One-Pot Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method offers a milder and more efficient one-pot synthesis. m-Toluic acid is activated by 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate, which then readily reacts with diethylamine to yield DEET. This approach avoids the use of harsh chlorinating agents and simplifies the workup procedure as the byproducts are water-soluble.[2][3]

Method 3: One-Pot Synthesis using COMU Coupling Reagent

A modern and operationally simple one-pot method utilizes the coupling reagent COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). This reagent facilitates the direct coupling of m-toluic acid and diethylamine under mild conditions, offering high yields and purity with an easy aqueous workup.[4]

Quantitative Data for DEET Synthesis

| Synthesis Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) (Method) | Reference |

| Acyl Chloride (Thionyl Chloride) | m-Toluic acid, SOCl₂, Diethylamine | Dichloromethane | ~1.5 hours | 28-30, then 90 | 96-98 | 95.5-97.6 (HPLC) | [5] |

| Acyl Chloride (Oxalyl Chloride) | m-Toluic acid, (COCl)₂, DMF (cat.), Diethylamine HCl | Ether/Water | ~30 min reflux | Reflux | - | - | [1] |

| One-Pot with 1,1'-Carbonyldiimidazole (CDI) | m-Toluic acid, CDI, Diethylamine | Dichloromethane | 90 minutes | 35-40 | 94-95.68 | 95-97 (HPLC) | [2] |

| One-Pot with COMU Coupling Reagent | m-Toluic acid, COMU, Diethylamine | DMF | 15-20 minutes | 0 to RT | 70-80 | High (NMR) | [4] |

Note: "RT" denotes room temperature. Yields and purity can vary based on the specific experimental conditions and scale.

Experimental Protocols for DEET Synthesis

Protocol 1: Synthesis via Acyl Chloride (Thionyl Chloride) [5]

-

Slowly add m-toluic acid (1 equivalent) to thionyl chloride (1.4 equivalents) with stirring at 15-20°C.

-

Heat the reaction mixture to 90°C for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the mixture to 15-20°C and add an anhydrous solvent such as dichloromethane.

-

In a separate flask, prepare a solution of diethylamine (2.5 equivalents) in the same solvent.

-

Slowly add the diethylamine solution to the acyl chloride solution, maintaining the temperature at 28-30°C.

-

Stir the reaction mixture for 1 hour.

-

Proceed with the purification protocol.

Protocol 2: One-Pot Synthesis with 1,1'-Carbonyldiimidazole (CDI) [2]

-

Dissolve m-toluic acid (1 equivalent), 1,1'-carbonyldiimidazole (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane.

-

Stir the solution at room temperature and then heat to reflux (35-40°C) for 30 minutes, or until the starting material is consumed (monitored by TLC).

-

Add diethylamine (2.0 equivalents) to the reaction mixture and continue to heat at 35-40°C until the intermediate is consumed (monitored by TLC).

-

Cool the reaction mixture and proceed with the purification protocol.

Purification of DEET

The purification of DEET typically involves removing unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the synthesis route and the desired final purity.

Method 1: Liquid-Liquid Extraction

This is the most common and generally effective method for purifying DEET, especially when water-soluble byproducts are generated.[2]

-

Dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ether).

-

Wash the organic layer sequentially with an acidic solution (e.g., dilute HCl) to remove unreacted diethylamine, a basic solution (e.g., dilute NaOH or NaHCO₃) to remove unreacted m-toluic acid, and finally with brine (saturated NaCl solution) to remove residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Evaporate the solvent under reduced pressure to yield the crude DEET oil.

Method 2: Column Chromatography

For higher purity, particularly in laboratory-scale preparations, column chromatography is employed.[6][7]

-

The crude DEET is dissolved in a minimal amount of a suitable solvent.

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a solvent system, typically a mixture of a nonpolar and a moderately polar solvent (e.g., hexanes and ethyl acetate).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The solvent from the combined pure fractions is evaporated to yield purified DEET.

Method 3: Vacuum Distillation

On an industrial scale, or for very high purity, vacuum distillation can be used to purify DEET, which is a relatively high-boiling liquid.

Visualizing DEET Synthesis Workflow

Caption: General workflow for the synthesis and purification of DEET.

Synthesis and Purification of 4-Methylamphetamine (4-MA)

4-Methylamphetamine is a synthetic stimulant that is a ring-methylated derivative of amphetamine. Its synthesis requires expertise in organic chemistry and handling of controlled precursors.

Synthesis Methodology: The Leuckart Reaction

The most commonly cited method for the synthesis of 4-methylamphetamine is the Leuckart reaction.[8] This reaction involves the reductive amination of a ketone, in this case, 4-methylbenzyl methyl ketone (4-methyl-BMK), also known as 4-methylphenylacetone.

The Leuckart reaction can be carried out using different formylating agents, such as formamide, a mixture of formamide and formic acid, or ammonium formate.[9] The reaction proceeds through the formation of an intermediate N-formyl derivative, which is then hydrolyzed under acidic conditions to yield the primary amine, 4-methylamphetamine.

Quantitative Data for 4-MA Synthesis

Detailed quantitative data for the clandestine synthesis of 4-methylamphetamine is not as readily available in the scientific literature as for DEET. Yields and purity are highly dependent on the specific conditions and the skill of the chemist.

| Synthesis Method | Precursor | Key Reagents | Reaction Conditions | Purification Method | Reference |

| Leuckart Reaction | 4-Methylbenzyl methyl ketone | Formamide, Formic Acid, or Ammonium Formate | High temperature (160-185°C), followed by acid hydrolysis | Distillation, Recrystallization of the hydrochloride salt | [8][9] |

Experimental Protocol for 4-MA Synthesis (Generalized)

Disclaimer: The following is a generalized description of a chemical process and is for informational purposes only. The synthesis of controlled substances is illegal in many jurisdictions and should not be attempted.

-

4-Methylbenzyl methyl ketone is heated with formamide or a mixture of formamide and formic acid.

-

The reaction mixture is maintained at a high temperature for several hours to form the N-formyl-4-methylamphetamine intermediate.

-

After cooling, the mixture is subjected to acid hydrolysis, typically by heating with hydrochloric acid, to cleave the formyl group.

-

The resulting acidic solution contains the hydrochloride salt of 4-methylamphetamine.

Purification of 4-Methylamphetamine

Purification is crucial to remove unreacted precursors, reagents, and a variety of byproducts that can form under the harsh conditions of the Leuckart reaction.

Method 1: Base Extraction and Salt Formation

-

The acidic reaction mixture is made basic, typically with a strong base like sodium hydroxide, to liberate the free base of 4-methylamphetamine as an oil.

-

The free base is extracted into a nonpolar organic solvent (e.g., ether or toluene).

-

The organic extract is washed with water to remove water-soluble impurities.

-

The solvent is dried, and then dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like isopropanol is added, to precipitate the 4-methylamphetamine hydrochloride salt.

-

The precipitated salt is collected by filtration and can be further purified by recrystallization.

Method 2: Recrystallization

The crude 4-methylamphetamine hydrochloride salt can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of acetone and isopropanol. This process removes impurities that have different solubilities than the desired product.

Visualizing the Leuckart Reaction Pathway

Caption: Simplified pathway of the Leuckart reaction for 4-MA synthesis.

Conclusion

The synthesis and purification of N,N-diethyl-m-toluamide and 4-methylamphetamine, both having the molecular formula C14H21N, involve distinct chemical transformations and purification strategies. The synthesis of DEET is well-documented and can be achieved through multiple high-yield routes, with purification being relatively straightforward. In contrast, the synthesis of 4-methylamphetamine via the Leuckart reaction is a more complex process that requires careful control of reaction conditions and rigorous purification to remove significant byproducts. The information provided in this guide is intended to serve as a valuable technical resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 2. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 3. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. bdoc.ofdt.fr [bdoc.ofdt.fr]

- 9. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 2-Phenyl-2-(1-piperidinyl)propane in Microsomal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Phenyl-2-(1-piperidinyl)propane (PPP) in in vitro microsomal assays. PPP is a potent and selective mechanism-based inactivator of Cytochrome P450 2B6 (CYP2B6), making it a valuable tool for reaction phenotyping and drug-drug interaction studies.

Overview and Applications

This compound is an analog of phencyclidine that has been identified as a mechanism-based inactivator of human CYP2B6.[1][2] Its utility lies in its ability to selectively inhibit CYP2B6 activity, allowing researchers to determine the contribution of this specific enzyme to the metabolism of a drug candidate.[1] This is particularly important as the identification of drugs metabolized by CYP2B6 has been challenging due to the lack of selective inhibitors.[1][2]

Key Applications:

-

Reaction Phenotyping: Identifying the specific CYP450 isoforms responsible for a drug's metabolism.

-

Drug-Drug Interaction (DDI) Studies: Assessing the potential for a new drug candidate to inhibit the metabolism of co-administered drugs that are substrates of CYP2B6.

-

Biochemical Research: Investigating the structure and function of the CYP2B6 active site.

Quantitative Data Summary

The following tables summarize the key kinetic parameters for the interaction of PPP with various cytochrome P450 enzymes.

Table 1: Inactivation of Human CYP2B6 by PPP in Pooled Human Liver Microsomes

| Parameter | Value | Reference |

| KI (µM) | 5.6 | [1][2] |

| kinact (min-1) | 0.13 | [1][2] |

| Substrate | Bupropion | [1][2] |

Table 2: Inactivation of Rat and Human CYP2B Isoforms by PPP in a Reconstituted System

| Enzyme | KI (µM) | kinact (min-1) | t1/2 (min) | Substrate | Reference |

| Rat P450 2B1 | 12 | 0.3 | 2.5 | 7-ethoxy-4-(trifluoromethyl)coumarin | [3][4] |

| Human P450 2B6 | 1.2 | 0.07 | 9.5 | 7-ethoxy-4-(trifluoromethyl)coumarin | [3][4] |

Table 3: Comparison of PPP with Other CYP2B6 Inactivators in Human Liver Microsomes

| Inactivator | KI (µM) | kinact (min-1) | Reference |

| PPP | 5.6 | 0.13 | [1][2] |

| ThioTEPA | 4.8 | 0.20 | [1][2] |

| Clopidogrel | - | 1.9 | [1][2] |

| Ticlopidine | 0.32 | 0.43 | [1][2] |

Experimental Protocols

The following are detailed protocols for common microsomal assays involving PPP.

General Microsomal Stability Assay

This protocol is a foundational assay to determine the metabolic stability of a test compound in the presence of liver microsomes.

Caption: Workflow for a general microsomal stability assay.

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound (PPP)

-

Test compound

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw the human liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the quenching solution (e.g., acetonitrile with an internal standard).

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes (final concentration typically 0.5 mg/mL) and potassium phosphate buffer.

-

Pre-incubate the plate at 37°C for approximately 5-10 minutes.

-

Add the test compound to the wells (final concentration typically 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining test compound in each sample using a validated LC-MS/MS method.

-

Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

CYP2B6 Inhibition Assay using PPP (Reaction Phenotyping)

This protocol utilizes PPP to determine the contribution of CYP2B6 to the metabolism of a test compound.

Caption: Experimental workflow for CYP2B6 reaction phenotyping using PPP.

Procedure:

-

Pre-incubation for CYP2B6 Inactivation:

-

Prepare two sets of incubation mixtures containing human liver microsomes (0.05 mg/mL) in potassium phosphate buffer.[2]

-

To one set of tubes (the "inhibition" group), add PPP to a final concentration of 30 µM.[1] To the other set (the "control" group), add the vehicle used to dissolve the PPP.

-

Add the NADPH regenerating system to both sets of tubes.

-

Pre-incubate both sets at 37°C for 30 minutes to allow for the mechanism-based inactivation of CYP2B6 by PPP.[1]

-

-

Metabolism of Test Compound:

-

Following the pre-incubation period, add the test compound (at a concentration near its KM if known, otherwise a standard concentration of 1-10 µM is used) to all tubes.

-

Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation (determined from a preliminary experiment).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Analysis:

-

Process the samples as described in the general microsomal stability assay (centrifugation and supernatant transfer).

-

Analyze the formation of the metabolite(s) of the test compound by LC-MS/MS.

-

Compare the rate of metabolite formation in the presence of PPP to the control group.

-

The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate with PPP / Rate without PPP)] * 100

-

This percentage represents the fraction of the test compound's metabolism that is mediated by CYP2B6 (fm,CYP2B6).

-

Important Considerations

-

Mechanism-Based Inactivation: PPP is a mechanism-based inactivator, meaning it requires catalytic conversion by the enzyme to an active species that then irreversibly binds to the enzyme.[3][4] This necessitates a pre-incubation step with NADPH for inactivation to occur.

-

Selectivity: While PPP is a selective inhibitor of CYP2B6, it is crucial to test its effects on other major human P450 enzymes at the chosen concentration to ensure selectivity under the specific experimental conditions.[1]

-

Controls: Always include appropriate controls, such as incubations without NADPH to assess for non-enzymatic degradation of the test compound and positive control substrates for CYP2B6 (e.g., bupropion) to confirm the activity of the microsomes and the effectiveness of the PPP inhibition.

-

Data Interpretation: The loss of P450 activity after incubation with PPP and NADPH is time- and concentration-dependent and follows pseudo-first-order kinetics.[3][4]

By following these protocols and considerations, researchers can effectively utilize this compound as a valuable tool to investigate the role of CYP2B6 in drug metabolism.

References

- 1. A comparison of this compound (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application of 2-Phenyl-2-(1-piperidinyl)propane in Drug-Drug Interaction Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(1-piperidinyl)propane (PPP) is a valuable research tool in the field of drug metabolism and pharmacokinetics, specifically for investigating drug-drug interactions (DDIs). It is a potent and selective mechanism-based inactivator of cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of several clinically important drugs.[1][2] Understanding the contribution of CYP2B6 to a drug's metabolism is crucial for predicting potential DDIs when co-administered with other drugs that may inhibit or induce this enzyme. PPP serves as a selective chemical tool to elucidate the role of CYP2B6 in the metabolic clearance of new chemical entities.[1][2]

Mechanism of Action

PPP is classified as a mechanism-based inactivator, also known as a suicide inhibitor.[3][4] This means that PPP itself is a substrate for CYP2B6 and is metabolically activated by the enzyme to a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[3] This time- and concentration-dependent inactivation is a key characteristic that distinguishes it from reversible inhibitors.[3][5] The inactivation process involves the modification of the apoprotein rather than the heme moiety of the cytochrome P450 enzyme.[3]

Applications in Drug-Drug Interaction Studies

The primary application of PPP is to determine the contribution of CYP2B6 to the metabolism of a test compound. By comparing the metabolism of a drug in the presence and absence of PPP, researchers can quantify the extent to which CYP2B6 is involved in its clearance. This is a critical step in early drug development to anticipate potential clinical DDIs. Pre-incubation of human liver microsomes with PPP has been shown to provide more selective inhibition of CYP2B6 compared to other known inactivators like thioTEPA, clopidogrel, and ticlopidine.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound as a CYP2B6 inhibitor.

Table 1: Inactivation Parameters of this compound against Human CYP2B6

| Parameter | Value | Substrate/System | Reference |

| KI | 5.6 µM | Bupropion Hydroxylase (Human Liver Microsomes) | [1][2] |

| kinact | 0.13 min-1 | Bupropion Hydroxylase (Human Liver Microsomes) | [1][2] |

| KI | 1.2 µM | 7-ethoxy-4-(trifluoromethyl)coumarin O-deethylation (Expressed Human P450 2B6) | [3][5] |

| kinact | 0.07 min-1 | 7-ethoxy-4-(trifluoromethyl)coumarin O-deethylation (Expressed Human P450 2B6) | [3][5] |

| t1/2 at saturation | 9.5 min | Expressed Human P450 2B6 | [3][5] |

Table 2: Inhibition Constants of this compound against Various Human CYP Isoforms

| CYP Isoform | IC50 (µM) | Selectivity vs. CYP2B6 | Reference |

| CYP2B6 | 5.1 | - | [4][6] |

| CYP2D6 | 74 | 14.5-fold | [4][6] |

| CYP3A | 200 | 39.2-fold | [6] |

| CYP1A2 | >200 | >40-fold | [4] |

| CYP2A6 | >200 | >40-fold | [4] |

| CYP2Cs | >200 | >40-fold | [4] |

Experimental Protocols

Below are detailed protocols for key experiments utilizing this compound to investigate CYP2B6-mediated drug metabolism.

Protocol 1: Determination of Time-Dependent Inhibition (kinact and KI) of CYP2B6 by this compound in Human Liver Microsomes

Objective: To determine the kinetic parameters of inactivation (kinact and KI) of CYP2B6 by PPP.

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound (PPP) stock solution (in a suitable solvent like ethanol or DMSO)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

CYP2B6 probe substrate (e.g., Bupropion)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile or other suitable quenching solvent

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Pre-incubation:

-

Prepare a series of dilutions of PPP in potassium phosphate buffer.

-

In microcentrifuge tubes, combine HLM (e.g., 0.5 mg/mL final concentration), MgCl2 (e.g., 3.3 mM final concentration), and the different concentrations of PPP in potassium phosphate buffer.[2]

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the pre-incubation by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the pre-incubation mixture.

-

-

Definitive Incubation:

-

Immediately dilute the aliquots from the pre-incubation step into a second incubation mixture containing the CYP2B6 probe substrate (e.g., bupropion at a concentration close to its KM) and the NADPH regenerating system. The dilution factor should be large enough (e.g., 10-fold or greater) to minimize further inactivation by any remaining PPP.

-

Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Analysis:

-

Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the formation of the specific metabolite (e.g., hydroxybupropion) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

For each PPP concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

-

Plot the kobs values against the corresponding PPP concentrations. Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]), where [I] is the inhibitor concentration. This will yield the values for kinact and KI.

-

Protocol 2: Phenotyping Assay to Determine the Fraction Metabolized (fm) by CYP2B6 using this compound

Objective: To determine the relative contribution of CYP2B6 to the metabolism of a test compound.

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound

-

This compound (PPP) at a concentration that provides maximal inactivation of CYP2B6 (e.g., 30 µM)[1]

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Control inhibitor (for another major CYP, if necessary)

-

Quenching solvent

-

LC-MS/MS system for quantification of the parent compound and/or its metabolites.

Procedure:

-

Pre-incubation with Inhibitor:

-

Prepare two sets of incubation tubes.

-

Set 1 (Inhibited): Pre-incubate HLM with PPP (e.g., 30 µM) and the NADPH regenerating system for a sufficient time to achieve maximal inactivation (e.g., 30 minutes) at 37°C.[1]

-

Set 2 (Control): Pre-incubate HLM with vehicle and the NADPH regenerating system for the same duration at 37°C.

-

-

Metabolism of Test Compound:

-

After the pre-incubation, add the test compound to both sets of tubes.

-

Incubate for a defined period at 37°C, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Analysis:

-

Terminate the reactions with a cold quenching solvent.

-

Process the samples as described in Protocol 1.

-

Analyze the samples for the depletion of the parent test compound or the formation of its metabolites using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of metabolism in both the control and the PPP-inhibited incubations.

-

The fraction of metabolism attributed to CYP2B6 (fm,CYP2B6) can be calculated using the following formula: fm,CYP2B6 = 1 - (Rate of metabolism with PPP / Rate of metabolism in control)

-

Visualizations

Experimental Workflow for CYP2B6 Inhibition Assay

References

- 1. A comparison of this compound (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 美国GlpBio - this compound | mechanism-based inactivator of human cytochrome P450 (CYP) 2B6 | Cas# 92321-29-4 [glpbio.cn]

- 6. medchemexpress.com [medchemexpress.com]

proper handling and storage procedures for 2-Phenyl-2-(1-piperidinyl)propane solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and use of 2-Phenyl-2-(1-piperidinyl)propane (PPP) solutions in a laboratory setting. PPP is a selective and reversible inhibitor of human cytochrome P450 2B6 (CYP2B6), a key enzyme in drug metabolism.[1][2][3][4][5]

Handling and Storage Procedures

Proper handling and storage of this compound solutions are crucial to ensure the compound's stability and the safety of laboratory personnel.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

-

Spills: In case of a spill, absorb the material with an inert absorbent, and dispose of it properly according to your institution's guidelines. Clean the affected area thoroughly.

-

Fire Safety: Keep away from open flames, hot surfaces, and other sources of ignition. Take precautionary measures against static discharge. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.

Storage Conditions

The stability of this compound solutions is dependent on the storage temperature and duration.

-

Stock Solutions: For long-term storage, stock solutions should be stored at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is recommended to protect the solution from light.[1]

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1]

-

Solid Compound: The solid form of this compound should be stored at -20°C and is stable for at least 2 years.[2]

Solution Preparation

This compound is soluble in several organic solvents.

-

Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are suitable solvents, with a solubility of up to 30 mg/mL.[2] It has lower solubility in a 1:1 solution of Ethanol:PBS (pH 7.2), at 0.5 mg/mL.[2]

-

Preparation of Stock Solution: To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound in the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 203.32 g/mol ), dissolve 2.0332 mg of the compound in 1 mL of DMSO.

Data Presentation

Table 1: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Light Sensitivity |

| Solid | -20°C | ≥ 2 years | Not specified |

| Stock Solution | -80°C | 6 months | Protect from light |

| Stock Solution | -20°C | 1 month | Protect from light |

Table 2: Solubility of this compound

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Table 3: Inhibitory Activity of this compound

| Enzyme | IC50 | Ki |

| Human CYP2B6 | 5.1 µM | 5.6 µM |

| CYP2D6 | 74 µM | Not specified |

| CYP3A | 200 µM | Not specified |

Experimental Protocols

Protocol: In Vitro Inhibition of Human CYP2B6 in Liver Microsomes

This protocol describes a procedure to determine the inhibitory effect of this compound on CYP2B6 activity in human liver microsomes. The protocol is based on a study by Walsky and Obach (2007).[4][6]

3.1.1 Materials

-

This compound (PPP)

-

Pooled human liver microsomes

-

CYP2B6 substrate (e.g., bupropion)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

96-well plates

-

Incubator

-

LC-MS/MS system for analysis

3.1.2 Experimental Procedure

-

Prepare PPP dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate buffer to achieve the desired final concentrations for the assay.

-

Pre-incubation: In a 96-well plate, pre-incubate the human liver microsomes with 30 µM PPP for 30 minutes.[4][6] This step is designed to achieve approximately 90% inactivation of CYP2B6.[4][6] Include a control group with no PPP.

-

Initiate the reaction: After the pre-incubation period, add the CYP2B6 substrate (e.g., bupropion) and the NADPH regenerating system to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Quench the reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.

-

Sample processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.

-

Data analysis: Determine the rate of metabolite formation in the presence and absence of PPP. Calculate the percent inhibition of CYP2B6 activity for each concentration of PPP. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Caption: Handling and Storage Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. A comparison of this compound (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Redirecting [linkinghub.elsevier.com]

Application Note: In Vitro Assessment of CYP2B6 Inhibition by 2-Phenyl-2-(1-piperidinyl)propane

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): advances on polymorphisms, mechanisms, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. A comparison of this compound (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): advances on polymorphisms, mechanisms, and clinical relevance [frontiersin.org]

- 8. fda.gov [fda.gov]

- 9. solvobiotech.com [solvobiotech.com]

- 10. admescope.com [admescope.com]

- 11. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]

- 12. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Troubleshooting & Optimization

optimizing incubation conditions for CYP2B6 inactivation by 2-Phenyl-2-(1-piperidinyl)propane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the inactivation of cytochrome P450 2B6 (CYP2B6) by 2-Phenyl-2-(1-piperidinyl)propane (PPP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of CYP2B6 inactivation by this compound (PPP)?

A1: PPP is a mechanism-based inactivator of CYP2B6.[1][2] The inactivation is time- and concentration-dependent, follows pseudo-first-order kinetics, and is irreversible.[1][3] The process requires the presence of NADPH, indicating that PPP is converted to a reactive metabolite by the catalytic action of CYP2B6, which then covalently binds to the apoprotein, not the heme moiety, leading to the loss of enzymatic activity.[1]

Q2: What are the typical kinetic parameters for CYP2B6 inactivation by PPP?

A2: The kinetic parameters can vary depending on the experimental system (e.g., human liver microsomes vs. reconstituted enzyme). However, typical values for the inactivation of human CYP2B6 are in the low micromolar range for the concentration required for half-maximal inactivation (KI) and a maximal rate of inactivation (kinact) around 0.07 to 0.13 min-1.[1][2][4]

Q3: How selective is PPP for CYP2B6?

A3: PPP has been shown to be a relatively selective inactivator of CYP2B6. Pre-incubation of human liver microsomes with 30 µM PPP for 30 minutes results in approximately 90% inhibition of CYP2B6 activity with minimal effect on other major P450 enzymes.[2][4]

Q4: Can the inactivation of CYP2B6 by PPP be reversed?

A4: No, the inactivation is not reversible.[1] Extensive dialysis of the inactivated enzyme does not restore its catalytic activity.[3]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or low inactivation of CYP2B6 observed | 1. Absence or degradation of NADPH. 2. Inactive PPP solution. 3. Incorrect buffer conditions (pH, ionic strength). 4. Low concentration of PPP or short incubation time. | 1. Ensure a fresh, active solution of an NADPH-generating system is used. 2. Prepare a fresh solution of PPP in an appropriate solvent. 3. Verify the pH and composition of the incubation buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4). 4. Increase the concentration of PPP and/or the pre-incubation time based on the known KI and kinact values. |

| High variability in results | 1. Inconsistent pre-incubation times. 2. Variable microsomal protein concentrations. 3. Instability of the probe substrate. | 1. Use a precise timer for all pre-incubation and incubation steps. 2. Ensure the microsomal protein concentration is consistent across all experiments, as it can affect the potency of the inactivator.[2] 3. Check the stability of the probe substrate under the experimental conditions. |

| Inhibition of other CYP enzymes | 1. PPP concentration is too high. 2. Pre-incubation time is too long. | 1. Reduce the concentration of PPP to a more selective range (e.g., 30 µM for human liver microsomes).[2][4] 2. Decrease the pre-incubation time. Perform a time-course experiment to determine the optimal selective inactivation window. |

| Apparent inactivation without NADPH | 1. PPP solution contains impurities that are direct inhibitors. 2. The probe substrate is unstable in the presence of PPP. | 1. Check the purity of the PPP compound. 2. Run a control experiment without the enzyme to assess the stability of the probe substrate in the presence of PPP. |

Quantitative Data Summary

Table 1: Kinetic Parameters for CYP2B6 Inactivation by PPP

| Enzyme Source | Substrate | KI (µM) | kinact (min-1) | t1/2 (min) | Reference |

| Expressed human P450 2B6 | 7-ethoxy-4-(trifluoromethyl)coumarin | 1.2 | 0.07 | 9.5 | [1] |

| Pooled human liver microsomes | Bupropion | 5.6 | 0.13 | - | [2][4] |

Table 2: Partition Ratios for PPP Inactivation

| Enzyme | Partition Ratio | Reference |

| P450 2B1 (rat) | 31 | [1] |

| P450 2B6 (human) | 15 | [1] |

Experimental Protocols

Protocol 1: Determination of KI and kinact for CYP2B6 Inactivation by PPP in Human Liver Microsomes

This protocol is adapted from Walsky et al. (2007).[2]

-

Primary Incubation (Inactivation Step):

-

Prepare a series of incubation mixtures in 50 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.5-1.0 mg/mL) and various concentrations of PPP.

-

Pre-warm the mixtures to 37°C for 5 minutes.

-

Initiate the inactivation reaction by adding an NADPH-generating system.

-

At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the primary incubation mixture.

-

-

Secondary Incubation (Measurement of Remaining Activity):

-

Immediately dilute the aliquot from the primary incubation (e.g., 10-fold) into a secondary incubation mixture. This mixture should contain a probe substrate for CYP2B6 (e.g., bupropion at a concentration equal to its KM) and an NADPH-generating system in 50 mM potassium phosphate buffer (pH 7.4).

-

Incubate at 37°C for a specified time (e.g., 10-15 minutes).

-

-

Termination and Analysis:

-

Terminate the secondary incubation by adding a suitable solvent (e.g., acetonitrile or by acidification).[2]

-

Analyze the formation of the metabolite (e.g., hydroxybupropion) using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each PPP concentration. The negative slope of this plot gives the observed inactivation rate constant (kobs).

-

Plot the kobs values against the corresponding PPP concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the concentration of inactivator that gives half-maximal inactivation (KI).

-

Visualizations

Caption: Experimental workflow for determining CYP2B6 inactivation kinetics.

Caption: Mechanism of CYP2B6 inactivation by PPP.

References

- 1. Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of this compound (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming challenges in the synthesis of 2-Phenyl-2-(1-piperidinyl)propane and its analogs

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of 2-Phenyl-2-(1-piperidinyl)propane and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and practical synthetic routes are:

-

Direct N-alkylation: This involves the reaction of piperidine with a 2-phenyl-2-propyl electrophile, such as 2-bromo-2-phenylpropane or a sulfonate ester derivative of 2-phenyl-2-propanol.

-

Reductive Amination: This route consists of the reaction between phenylacetone (also known as 1-phenyl-2-propanone) and piperidine to form an intermediate enamine or iminium salt, which is then reduced in situ to the desired tertiary amine.

Q2: What are the main challenges associated with the N-alkylation route?

A2: The primary challenge with the N-alkylation route is the potential for a competing elimination reaction (E1) to form 2-phenylpropene, especially when using a tertiary alkyl halide. This is due to the formation of a stable tertiary carbocation intermediate. Another potential issue is the overalkylation of the product to form a quaternary ammonium salt, although this is less common with a secondary amine like piperidine.

Q3: What are the key difficulties in the reductive amination pathway?

A3: For the reductive amination route, challenges can arise from the steric hindrance around the ketone, which can make the initial formation of the enamine or iminium ion slow. Furthermore, the choice of reducing agent is critical to selectively reduce the C=N bond of the intermediate without reducing the starting ketone.

Q4: How can I purify the final product, this compound?

A4: Purification of the final tertiary amine can typically be achieved through several methods:

-

Acid-base extraction: The basic nature of the amine allows for its separation from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.

-

Column chromatography: Silica gel chromatography can be effective, though care must be taken as basic amines can streak on silica. Using a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve separation.

-

Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for larger scales.

Troubleshooting Guides

Route 1: Direct N-Alkylation

Problem: Low yield of the desired product with a significant amount of 2-phenylpropene byproduct.

-

Possible Cause: The reaction conditions favor the E1 elimination pathway over the SN1 substitution. This is often due to high reaction temperatures or the use of a base that is too strong or sterically hindered.

-

Troubleshooting Suggestions:

-

Lower the reaction temperature to favor the substitution reaction.

-

Use a less hindered, non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA).

-

Consider using a better leaving group on the electrophile, such as a tosylate or mesylate, which may allow for milder reaction conditions.

-

Employ a polar aprotic solvent like acetonitrile or DMF to stabilize the carbocation intermediate and favor substitution.

-

Problem: Formation of a quaternary ammonium salt.

-

Possible Cause: An excess of the alkylating agent is used, or the reaction is run for an extended period, leading to the alkylation of the product tertiary amine.

-

Troubleshooting Suggestions:

-

Use a slight excess of piperidine relative to the alkylating agent to ensure the electrophile is consumed before it can react with the product.

-

Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

-

Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.

-

Route 2: Reductive Amination

Problem: Incomplete conversion of the starting phenylacetone.

-

Possible Cause: The formation of the enamine or iminium intermediate is slow due to steric hindrance, or the reaction has not reached equilibrium. The presence of water can also inhibit the formation of the intermediate.

-

Troubleshooting Suggestions:

-

Use a dehydrating agent, such as molecular sieves or titanium(IV) isopropoxide, to drive the equilibrium towards the formation of the iminium ion.

-

Increase the reaction temperature or time for the initial imine/enamine formation step before adding the reducing agent.

-

Consider using a Lewis acid catalyst to activate the ketone.

-

Problem: Reduction of the starting ketone to 2-phenyl-2-propanol.

-

Possible Cause: The reducing agent is too reactive and reduces the ketone faster than the iminium ion.

-

Troubleshooting Suggestions:

-

Use a milder reducing agent that is selective for imines/iminium ions in the presence of ketones, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Control the pH of the reaction mixture. Reductive amination with NaBH₃CN is often most effective in a slightly acidic medium (pH 5-6), which favors iminium ion formation and reduction.

-

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the outcome of the synthesis. The data presented are illustrative and based on general principles of organic synthesis for these reaction types.

Table 1: Influence of Reaction Parameters on Direct N-Alkylation

| Parameter | Condition A | Condition B | Expected Outcome |

| Leaving Group | -Br | -OTs | -OTs may give higher yields under milder conditions. |

| Base | Triethylamine | Potassium Carbonate | K₂CO₃ is less nucleophilic and may reduce side reactions. |

| Temperature | 80 °C | 40 °C | Lower temperatures generally favor substitution over elimination. |

| Solvent | Toluene | Acetonitrile | Acetonitrile is more polar and can better solvate the carbocation intermediate. |

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, room temp. | Inexpensive, readily available. | Can reduce the starting ketone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for iminium ions over ketones. | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, acetic acid | Mild and selective, non-toxic byproducts. | More expensive. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, H₂ atmosphere | "Green" reducing agent, high yields. | Requires specialized equipment (hydrogenator). |

Experimental Protocols

The following are detailed, illustrative methodologies for the two primary synthetic routes. Note: These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Direct N-Alkylation of Piperidine with 2-Bromo-2-phenylpropane

-

Reaction Setup: To a solution of piperidine (1.2 equivalents) in anhydrous acetonitrile (10 mL per mmol of piperidine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 equivalents).

-

Addition of Electrophile: Slowly add a solution of 2-bromo-2-phenylpropane (1.0 equivalent) in anhydrous acetonitrile to the stirred suspension at room temperature over 30 minutes.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with water. Extract the organic layer with 1M HCl. Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 2M NaOH to a pH > 12 and extract with diethyl ether (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Protocol 2: Reductive Amination of Phenylacetone with Piperidine

-

Iminium Ion Formation: In a round-bottom flask, combine phenylacetone (1.0 equivalent) and piperidine (1.1 equivalents) in methanol (10 mL per mmol of phenylacetone). Add 3Å molecular sieves to the mixture. Stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol. Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 10 °C. Adjust the pH to 5-6 by the dropwise addition of glacial acetic acid.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Remove the methanol under reduced pressure.

-

Purification: Add water to the residue and basify with 2M NaOH to pH > 12. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Visualizations

The following diagrams illustrate the synthetic workflows and a troubleshooting decision-making process.

Caption: Synthetic workflows for this compound.

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Mitigating Off-Target Effects of 2-Phenyl-2-(1-piperidinyl)propane in Cellular Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of 2-Phenyl-2-(1-piperidinyl)propane (PPP) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PPP) and what is its primary mechanism of action?

A1: this compound, also known as PPP, is a selective and reversible inhibitor of human Cytochrome P450 2B6 (CYP2B6).[1][2] It also acts as a mechanism-based inactivator of CYP2B6.[3][4][5] Its primary role in research is as a chemical probe to investigate the function of CYP2B6 in drug metabolism and other biological processes.

Q2: What are the known off-target effects of PPP?

A2: Besides its potent inhibition of CYP2B6, PPP is known to inhibit other CYP enzymes at higher concentrations, including CYP2D6 and CYP3A.[1][2] While specific non-CYP-mediated off-target effects of PPP are not extensively documented in publicly available literature, compounds with similar piperidine scaffolds have been reported to exhibit cytotoxicity in various cancer cell lines.[1][6][7] It is crucial for researchers to empirically determine the off-target effects of PPP in their specific cellular model.

Q3: At what concentration should I use PPP in my cellular assays?

A3: The optimal concentration of PPP will depend on the specific cell type and the experimental endpoint. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target effect (i.e., CYP2B6 inhibition) while minimizing off-target effects. As a starting point, consider the IC50 and Ki values for CYP2B6 inhibition (see Table 1).

Q4: How can I be sure that the observed phenotype in my assay is due to CYP2B6 inhibition and not an off-target effect?

A4: This is a critical question in small molecule research. To increase confidence in your results, a multi-pronged approach is recommended:

-

Use the lowest effective concentration: This minimizes the likelihood of engaging off-target proteins.

-

Perform control experiments: This includes using a negative control (e.g., a structurally similar but inactive analog of PPP, if available) and a positive control (a known CYP2B6 substrate or inducer).

-

Conduct counter-screening: Test PPP against a panel of other relevant targets to assess its selectivity.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using PPP in cellular assays.

| Problem | Possible Cause | Recommended Solution |

| High level of cytotoxicity observed at concentrations intended for CYP2B6 inhibition. | The concentration of PPP being used is toxic to the specific cell line. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of PPP for your cell line. 2. Lower the concentration of PPP to a non-toxic level. If the on-target effect is lost at non-toxic concentrations, consider alternative approaches to inhibit CYP2B6. |

| Inconsistent or non-reproducible results between experiments. | 1. Variability in cell health and density. 2. Degradation of the PPP stock solution. 3. Inconsistent incubation times or other experimental parameters. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. 2. Prepare fresh PPP stock solutions regularly and store them appropriately. 3. Maintain strict consistency in all experimental protocols. |

| Observed phenotype does not align with known functions of CYP2B6. | The phenotype may be due to an off-target effect of PPP. | 1. Conduct a literature search for known off-target effects of similar compounds. 2. Perform a rescue experiment: if the off-target is known, try to rescue the phenotype by overexpressing the off-target protein. 3. Consider using an orthogonal approach to confirm that the phenotype is independent of CYP2B6 inhibition. |

| Difficulty in distinguishing between on-target and off-target effects. | Lack of appropriate controls. | 1. Include a vehicle control (e.g., DMSO) to account for solvent effects. 2. If available, use an inactive analog of PPP as a negative control. 3. Use a positive control compound known to modulate CYP2B6 activity. |

Quantitative Data

Table 1: In Vitro Inhibitory Potency of this compound (PPP)

| Target | Parameter | Value (µM) | Reference |

| Human CYP2B6 | IC50 | 5.1 | [1] |

| Human CYP2B6 | Ki | 5.6 | [3] |

| Human CYP2D6 | IC50 | 74 | [1] |

| Human CYP3A | IC50 | 200 | [1][2] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of PPP on cell viability by measuring the metabolic activity of cells.

Materials:

-

Cells of interest

-

This compound (PPP)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of PPP in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the PPP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PPP, e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][9]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

-

Cells of interest

-

This compound (PPP)

-

Complete cell culture medium

-

96-well cell culture plates

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with serial dilutions of PPP as described in the MTT assay protocol. Include controls as recommended by the LDH assay kit manufacturer (e.g., spontaneous LDH release, maximum LDH release).

-

Incubate the plate for the desired treatment duration.

-

Following the manufacturer's instructions, collect the cell culture supernatant.

-

Add the LDH reaction mixture to the supernatant in a new 96-well plate.

-

Incubate for the recommended time at room temperature, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at the recommended wavelength (usually around 490 nm).[10][11]

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Visualizations

Caption: Workflow for identifying and mitigating off-target effects of PPP.

Caption: Hypothetical signaling pathway potentially affected by an off-target activity of PPP.

References

- 1. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A comparison of this compound (ppp), 1,1',1''-phosphinothioylidynetrisaziridine (thioTEPA), clopidogrel, and ticlopidine as selective inactivators of human cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based inactivation of cytochromes P450 2B1 and P450 2B6 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. tiarisbiosciences.com [tiarisbiosciences.com]

Technical Support Center: Optimization of Enzyme Assay Conditions using Design of Experiments (DoE)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Design of Experiments (DoE) to optimize enzyme assay conditions.

Troubleshooting Guides

Encountering issues during your enzyme assay optimization is common. This guide provides solutions to frequently observed problems.

| Problem | Potential Causes | Recommended Solutions |

| High Variability in Replicate Wells | - Inaccurate pipetting- Incomplete mixing of reagents- Temperature or evaporation gradients across the plate- Enzyme instability | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions before dispensing.- Use plate sealers to minimize evaporation and incubate plates in a temperature-controlled environment.- Assess enzyme stability under assay conditions.[1][2] |